N-benzyl-N-methyl-benzamide

Catalog No.
S14679893
CAS No.
61802-83-3
M.F
C15H15NO
M. Wt
225.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzyl-N-methyl-benzamide

CAS Number

61802-83-3

Product Name

N-benzyl-N-methyl-benzamide

IUPAC Name

N-benzyl-N-methylbenzamide

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

InChI

InChI=1S/C15H15NO/c1-16(12-13-8-4-2-5-9-13)15(17)14-10-6-3-7-11-14/h2-11H,12H2,1H3

InChI Key

UMDIHTNTVUNIDS-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2

N-benzyl-N-methyl-benzamide is an organic compound with the molecular formula C15_{15}H15_{15}NO. It consists of a benzamide structure where a benzyl group (C6_6H5_5CH2_2) and a methyl group (CH3_3) are attached to the nitrogen atom of the amide functional group. This compound is characterized by its off-white crystalline solid form and is insoluble in water, which suggests a relatively non-polar nature.

Typical of amides. Key reactions include:

  • Hydrolysis: In the presence of water and an acid catalyst, N-benzyl-N-methyl-benzamide can hydrolyze to yield benzylamine and benzoic acid.
  • Reduction: This compound can be reduced using lithium aluminum hydride to produce N-benzyl-N-methylamine or benzyl alcohol depending on the reaction conditions .
  • Acylation and Alkylation: The nitrogen atom can participate in acylation reactions, forming more complex amides, or can be alkylated to yield N-substituted derivatives.

The synthesis of N-benzyl-N-methyl-benzamide can be achieved through several methods:

  • Direct Amide Formation: Reacting benzoyl chloride with N-benzylmethylamine in the presence of a base like pyridine.
  • Methylation of Benzamide: Starting from benzamide, methylating agents such as methyl iodide can be used to introduce the methyl group at the nitrogen atom.
  • Use of Benzylamine: Benzylamine can be acylated with methyl benzoate under acidic conditions to yield N-benzyl-N-methyl-benzamide.

N-benzyl-N-methyl-benzamide has potential applications in:

  • Pharmaceuticals: As a precursor in the synthesis of various pharmaceuticals due to its structural similarity to biologically active compounds.
  • Chemical Research: Utilized in organic synthesis as a building block for more complex molecules.
  • Antioxidant Studies: Investigated for its potential antioxidant properties, contributing to research in health and nutrition.

Interaction studies involving N-benzyl-N-methyl-benzamide primarily focus on its reactivity with other chemical species. For instance, it may interact with nucleophiles or electrophiles during synthetic transformations. Additionally, its potential interactions with biological targets should be explored to assess its pharmacological relevance.

N-benzyl-N-methyl-benzamide shares structural similarities with other benzamide derivatives. Here are some comparable compounds:

Compound NameStructureUnique Features
N-MethylbenzamideC8_8H9_9NOSimpler structure lacking the benzyl group
BenzylamineC6_6H5_5CH2_2NH2_2Contains an amine functional group instead of amide
N-BenzylacetamideC9_9H11_11NOAcetate instead of methyl group
N-Benzyl-3-methylbenzamideC15_{15}H15_{15}NODifferent substitution pattern on the benzene ring

Uniqueness

N-benzyl-N-methyl-benzamide is unique due to its dual substitution on the nitrogen atom, providing distinct reactivity patterns compared to simpler amides or amines. Its structural complexity allows it to participate in a wider range of

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Exact Mass

225.115364102 g/mol

Monoisotopic Mass

225.115364102 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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